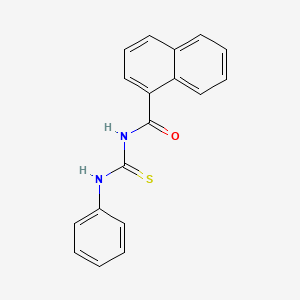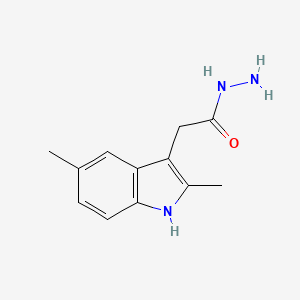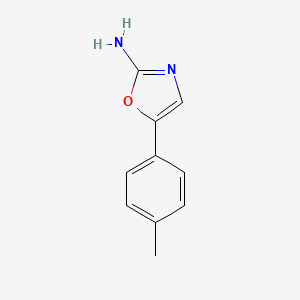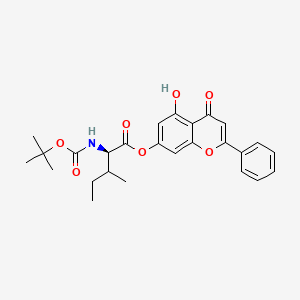![molecular formula C31H23ClN4OS2 B12451608 (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451608.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiazole ring, a biphenyl group, and a pyrazolone core, making it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole and biphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Analyse Des Réactions Chimiques
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups and structural features Similar compounds may include other benzothiazole derivatives, biphenyl compounds, and pyrazolones
Propriétés
Formule moléculaire |
C31H23ClN4OS2 |
|---|---|
Poids moléculaire |
567.1 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[C-methyl-N-(2-phenylphenyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C31H23ClN4OS2/c1-20(33-25-12-6-5-11-24(25)21-9-3-2-4-10-21)29-27(19-38-23-17-15-22(32)16-18-23)35-36(30(29)37)31-34-26-13-7-8-14-28(26)39-31/h2-18,35H,19H2,1H3 |
Clé InChI |
BGKYFSWILKFSPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1C2=CC=CC=C2)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)CSC6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B12451527.png)
![methyl 2-({[5-(4-methylphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate](/img/structure/B12451531.png)
![4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12451537.png)
![Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate](/img/structure/B12451559.png)


![Dimethyl 5-[(naphthalen-1-ylcarbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12451577.png)
![4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12451588.png)

![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B12451600.png)

![N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12451604.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B12451615.png)

